5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, pyrazol, pyridin, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide under specific conditions
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The pyridinyl and pyrazolyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the areas of anti-inflammatory, antiviral, and anticancer treatments.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: : This compound shares structural similarities with the target compound, particularly in the pyrazolyl and pyridinyl groups.
2-Chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide: : Another compound with a similar pyrazolyl group and chloro substitution.
Uniqueness
The uniqueness of 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide lies in its combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its bioactive properties make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBQGPQIIHGYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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